molecular formula C18H14Cl2N2OS2 B2630004 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 338957-92-9

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2630004
CAS No.: 338957-92-9
M. Wt: 409.34
InChI Key: UONQUOBPNVYJBW-UHFFFAOYSA-N
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Description

“N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The thiazole ring is substituted with a 2,4-dichlorophenyl group and an acetamide group. Additionally, the molecule contains a sulfanyl group linked to a 4-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the dichlorophenyl group, the acetamide group, and the sulfanyl-linked methylphenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the dichlorophenyl and acetamide groups could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Thiophene Analogues of Carcinogens

Thiophene analogues, including N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide, have been synthesized and evaluated for potential carcinogenicity. These compounds, designed to mimic the structure of known carcinogens, were tested in vitro for their biological activity, which includes the Salmonella reverse-mutation assay and the cell-transformation assay, to predict their carcinogenic potential. The in vitro activity profiles observed indicate potential carcinogenicity, though doubt remains about their capability to cause tumors in vivo (Ashby et al., 1978).

Sulfonamides and Pharmaceutical Applications

The sulfonamide group, a key feature in many clinically used drugs, has been explored in various therapeutic domains, including as carbonic anhydrase inhibitors (CAIs) and COX2 inhibitors. Research has focused on novel drugs incorporating sulfonamide groups, showing significant antitumor activity and potential in antiglaucoma treatments. Such studies underscore the chemical versatility and potential pharmaceutical applications of sulfonamide-bearing compounds like this compound (Carta et al., 2012).

Environmental Degradation and Toxicology

Research has also delved into the environmental impact and degradation pathways of complex organic molecules, including those structurally related to this compound. Studies on acetaminophen degradation by advanced oxidation processes (AOPs) provide insights into the biotoxicity and environmental fate of such compounds. These findings are crucial for understanding how similar compounds might behave in environmental contexts and their potential impact on ecosystems (Qutob et al., 2022).

Herbicide Toxicity and Biodegradation

The herbicide 2,4-D, chemically related to the dichlorophenyl group present in this compound, has been extensively studied for its environmental behavior and microbial biodegradation. These studies highlight the ecological risks associated with the use of chlorophenol compounds and the importance of microbial processes in mitigating environmental contamination. Insights from such research contribute to a broader understanding of how structurally similar compounds might be managed to minimize environmental harm (Magnoli et al., 2020).

Mechanism of Action

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS2/c1-11-2-5-13(6-3-11)24-10-17(23)22-18-21-16(9-25-18)14-7-4-12(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONQUOBPNVYJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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